3-(Phenyl-sulphinyl)-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Phenyl-sulphinyl)-pyridine is an organosulfur compound that features a phenyl group attached to a sulfoxide moiety, which is further connected to a pyridine ring at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Phenyl-sulphinyl)-pyridine can be synthesized through several methods. One common approach involves the oxidation of phenyl(3-pyridinyl) sulfide using oxidizing agents such as hydrogen peroxide or Oxone®. The reaction typically occurs under mild conditions, ensuring high selectivity for the sulfoxide over the sulfone.
Industrial Production Methods
In an industrial setting, the synthesis of phenyl(3-pyridinyl) sulfoxide may involve a one-pot thiol-free method. This method uses benzyl bromides as starting materials in the presence of potassium thioacetate and Oxone®, which are low-cost and readily accessible chemicals. This approach is efficient and compatible with various functional groups, delivering the desired sulfoxide in good yields .
Chemical Reactions Analysis
Types of Reactions
3-(Phenyl-sulphinyl)-pyridine undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to the corresponding sulfone.
Reduction: Reduction of the sulfoxide can regenerate the sulfide.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or Oxone® under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution at the pyridine ring.
Major Products Formed
Oxidation: Phenyl(3-pyridinyl) sulfone.
Reduction: Phenyl(3-pyridinyl) sulfide.
Substitution: Substituted phenyl(3-pyridinyl) sulfoxides depending on the nucleophile used.
Scientific Research Applications
3-(Phenyl-sulphinyl)-pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism by which phenyl(3-pyridinyl) sulfoxide exerts its effects involves interactions with molecular targets and pathways. The sulfoxide moiety can act as an electron donor or acceptor, influencing the reactivity of the compound. The phenyl and pyridine rings provide additional sites for interaction with biological molecules, potentially leading to various biological activities .
Comparison with Similar Compounds
3-(Phenyl-sulphinyl)-pyridine can be compared with other similar compounds, such as:
- Phenyl(2-pyridinyl) sulfoxide
- Phenyl(4-pyridinyl) sulfoxide
- Phenyl(3-pyridinyl) sulfide
- Phenyl(3-pyridinyl) sulfone
Uniqueness
This compound is unique due to the specific positioning of the sulfoxide moiety and the pyridine ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C11H9NOS |
---|---|
Molecular Weight |
203.26 g/mol |
IUPAC Name |
3-(benzenesulfinyl)pyridine |
InChI |
InChI=1S/C11H9NOS/c13-14(10-5-2-1-3-6-10)11-7-4-8-12-9-11/h1-9H |
InChI Key |
RTVYDDWRXGSJPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.